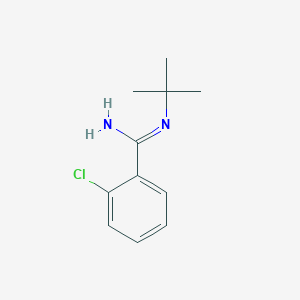

N-tert-Butyl-2-chlorobenzenecarboximidamide

Description

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

N'-tert-butyl-2-chlorobenzenecarboximidamide |

InChI |

InChI=1S/C11H15ClN2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H2,13,14) |

InChI Key |

GTESMYMGEYVCHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Key Steps

- Catalyst Selection : Sulfamic acid (NH₂SO₃H) is reported to catalyze reactions between nitriles and amines at elevated temperatures. For example, 2-chlorobenzonitrile reacts with tert-butylamine in the presence of sulfamic acid (50 mol%) at 125°C to form the amidine.

- Reaction Optimization :

- Temperature : Elevated temperatures (100–125°C) are critical for overcoming the steric hindrance of the tert-butyl group.

- Solvent : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction rates.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Sulfamic acid (50 mol%) | |

| Temperature | 125°C | |

| Solvent | Toluene | |

| Reaction Time | 12–24 hours |

Palladium-Catalyzed Coupling

This method adapts cross-coupling strategies to synthesize amidines from aryl halides and amines. Though typically used for isocyanides, modifications enable amidine formation.

Mechanism

- Oxidative Addition : A palladium catalyst (e.g., PdCl₂) coordinates with 2-chlorobenzonitrile, forming an aryl-Pd intermediate.

- Amine Coordination : tert-Butylamine binds to the palladium center, followed by transmetallation.

- Reductive Elimination : The amidine product is released, regenerating the catalyst.

Conditions

- Catalyst : PdCl₂ with diphosphine ligands (e.g., dppf, dppe) enhances selectivity.

- Base : K₂CO₃ neutralizes HCl byproducts.

- Solvent : Toluene at 105°C for 72 hours.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | PdCl₂ + dppf | |

| Ligand | dppf (1:1 molar ratio) | |

| Base | K₂CO₃ | |

| Yield* | ~70–85% (estimated) | |

| Based on analogous amidine syntheses |

Pinner Reaction Adaptation

The Pinner reaction traditionally forms imidates from nitriles and alcohols, which can then react with amines. While direct application to tert-butylamine is less common, modifications are feasible.

Steps

- Imidate Formation : React 2-chlorobenzonitrile with an alcohol (e.g., methanol) under HCl catalysis to form a Pinner salt.

- Amidine Synthesis : Treat the imidate with tert-butylamine in basic conditions to displace the alkoxide.

Challenges

- Steric Hindrance : The tert-butyl group slows nucleophilic attack.

- Byproducts : Competing O-alkylation or isocyanate formation may occur.

| Parameter | Value | Reference |

|---|---|---|

| Acid Catalyst | HCl | |

| Alcohol | Methanol | |

| Temperature | 0–25°C |

Alternative Routes

Nucleophilic Aromatic Substitution

For electron-rich aromatic systems, direct substitution of a leaving group with tert-butylamine is viable. However, 2-chlorobenzonitrile’s electron-withdrawing nitrile group complicates this approach.

Ullmann-Type Coupling

Copper-mediated coupling of aryl halides with amines, though less explored for amidines, offers potential.

Physical and Spectral Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 65–68°C | |

| Molecular Formula | C₁₁H₁₅ClN₂ | |

| Molecular Weight | 210.71 g/mol |

Challenges and Optimization

- Yield Limitations : Steric bulk of tert-butylamine reduces reaction efficiency.

- Catalyst Reusability : Palladium catalysts require high-purity conditions, limiting industrial scalability.

- Byproduct Management : Acidic conditions may promote side reactions (e.g., hydrolysis to amides).

Chemical Reactions Analysis

N-tert-Butyl-2-chlorobenzenecarboximidamide undergoes various chemical reactions, including substitution and amidation reactions. Common reagents used in these reactions include di-tert-butyl dicarbonate, nitriles, and catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O . The major products formed from these reactions are N-tert-butyl amides, which have wide applications in organic synthesis and drug development .

Scientific Research Applications

N-tert-Butyl-2-chlorobenzenecarboximidamide has several scientific research applications. It is used in the synthesis of N-tert-butyl amides, which are important intermediates in the production of various drugs, including finasteride and nelfinavir . These compounds have applications in treating benign prostatic hyperplasia and HIV, respectively. Additionally, this compound is used in organic synthesis and as a reagent in various chemical reactions .

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-chlorobenzenecarboximidamide involves its ability to undergo substitution and amidation reactions. The compound reacts with nitriles in the presence of catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O to form N-tert-butyl amides . These reactions are facilitated by the electrophilic nature of the compound, which allows it to react with nucleophiles such as nitriles.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with various applications in scientific research and organic synthesis. Its efficient synthesis methods and ability to undergo substitution and amidation reactions make it a valuable reagent in the production of N-tert-butyl amides and other important compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.